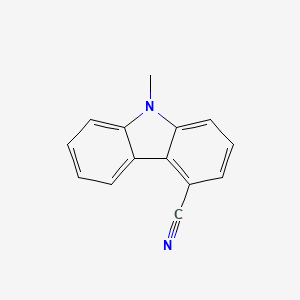

9-Methyl-9H-carbazole-4-carbonitrile

Description

Significance of Carbazole (B46965) Scaffolds in Organic and Materials Chemistry

The carbazole moiety, a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring, is a cornerstone in the development of functional organic materials and biologically active compounds. wikipedia.orgnih.gov Its rigid and planar structure, coupled with its electron-rich nature, provides excellent thermal stability and hole-transporting capabilities. nih.govmdpi.com These intrinsic characteristics make carbazole derivatives highly sought after for applications in organic electronics. chemsynthesis.com

In materials science, carbazole-based compounds are integral components of organic light-emitting diodes (OLEDs), where they can function as host materials for phosphorescent emitters, hole-transporting materials, or as the emissive species themselves. mdpi.comnavoneindia.inbeilstein-journals.org The ability to easily introduce various substituents at the nitrogen atom (N-9 position) and on the aromatic rings (primarily at the 3, 6, 1, and 8 positions) allows for the precise tuning of their photophysical and electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the triplet energy level. nih.govmdpi.com This tunability is crucial for optimizing device efficiency and stability. Furthermore, the inherent fluorescence of the carbazole core makes it a valuable component in the design of chemical sensors and fluorescent probes.

Beyond materials science, the carbazole scaffold is a key structural motif in numerous natural products and synthetic pharmaceuticals. researchgate.netsigmaaldrich.comnih.gov Carbazole alkaloids have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.netsigmaaldrich.comlmaleidykla.ltresearchgate.net The ability of the carbazole structure to interact with biological targets like DNA and various enzymes has cemented its importance in medicinal chemistry and drug discovery. rsc.org

Overview of Nitrile Functionalization in Carbazole Derivatives

The introduction of a nitrile (-C≡N) group onto the carbazole skeleton is a powerful strategy for modifying the molecule's electronic properties. The nitrile group is strongly electron-withdrawing, which has a significant impact on the photophysical and electrochemical characteristics of the parent carbazole.

When a nitrile group is attached to the carbazole ring system, it lowers the energy levels of both the HOMO and LUMO. This modification can shift the absorption and emission spectra of the compound, often leading to changes in its color and luminescent behavior. For instance, the introduction of cyano groups can be used to develop materials with deep-blue emission, which is highly desirable for display and lighting applications.

In the context of materials for electronics, nitrile functionalization can enhance the electron-accepting and electron-transporting properties of the carbazole derivative. This is particularly useful in creating bipolar host materials for OLEDs, which can efficiently transport both holes and electrons, leading to a more balanced charge injection and recombination within the emissive layer, thereby improving device performance. Furthermore, the increased oxidation potential resulting from the electron-withdrawing nature of the nitrile group can be advantageous in applications such as redox shuttles for protecting high-voltage Li-Ion batteries. chemsynthesis.com The synthesis of cyanated carbazoles can be achieved through various methods, including the reaction of a halogenated carbazole with copper cyanide. rsc.org

Research Rationale and Academic Importance of 9-Methyl-9H-carbazole-4-carbonitrile

The specific compound, this compound, combines two key structural modifications to the carbazole core that make it a molecule of significant academic and research interest.

First, the methylation at the N-9 position serves several purposes. It enhances the solubility of the carbazole derivative in common organic solvents, which is a crucial aspect for its processing and application in solution-processed electronic devices. The methyl group also blocks the N-H bond, preventing hydrogen bonding and potential self-quenching effects, which can lead to improved photoluminescence quantum yields in the solid state. This N-alkylation is a common strategy to improve the material's properties for optoelectronic applications. researchgate.net

Second, the placement of the electron-withdrawing nitrile group at the 4-position of the carbazole ring introduces a significant electronic perturbation. This specific substitution pattern creates a molecule with a distinct intramolecular charge transfer (ICT) character. The nitrogen atom of the carbazole acts as an electron donor, while the nitrile group functions as an electron acceptor. This donor-acceptor architecture is fundamental to the design of many modern functional materials. The ICT nature of this compound is expected to result in interesting photophysical properties, such as solvatochromism, where the emission color changes with the polarity of the solvent.

The combination of the N-methylation and C-4 cyanation makes this compound a valuable building block for the synthesis of more complex molecules. It can be used as a precursor for advanced materials for OLEDs, photovoltaics, and as a scaffold in the development of novel biologically active compounds. The study of its synthesis, crystal structure, and photophysical properties provides fundamental insights into structure-property relationships in carbazole chemistry, guiding the rational design of future materials with tailored functionalities.

Structure

3D Structure

Properties

IUPAC Name |

9-methylcarbazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-16-12-7-3-2-6-11(12)14-10(9-15)5-4-8-13(14)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCZGJLDEFUSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C(C=CC=C31)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50523274 | |

| Record name | 9-Methyl-9H-carbazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50523274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89369-27-7 | |

| Record name | 9-Methyl-9H-carbazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50523274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 9 Methyl 9h Carbazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 9-Methyl-9H-carbazole-4-carbonitrile, a suite of NMR experiments would be employed to provide a complete picture of its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons and their chemical environments. The aromatic region (typically δ 7.0-9.0 ppm) would display a complex pattern of signals corresponding to the seven protons on the carbazole (B46965) ring. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the nitrile group at the C-4 position. The N-methyl group would exhibit a characteristic singlet, likely in the range of δ 3.5-4.0 ppm.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbazole ring system would show a series of signals in the aromatic region (δ 100-150 ppm). The carbon atom attached to the nitrile group (C-4) would be significantly deshielded, and the nitrile carbon itself would appear at a characteristic downfield shift (δ ~115-120 ppm). The N-methyl carbon would resonate in the aliphatic region (δ ~30-35 ppm).

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5-8.7 | d | 1H | H-5 |

| ~8.2-8.4 | d | 1H | H-8 |

| ~7.8-8.0 | dd | 1H | H-3 |

| ~7.6-7.8 | m | 2H | H-1, H-6 |

| ~7.3-7.5 | m | 2H | H-2, H-7 |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~142 | C-4a |

| ~140 | C-8a |

| ~128 | C-5 |

| ~126 | C-1 |

| ~124 | C-3 |

| ~122 | C-6 |

| ~120 | C-7 |

| ~118 | C-2 |

| ~115 | C≡N |

| ~110 | C-8 |

| ~105 | C-4 |

Two-Dimensional NMR Investigations (e.g., COSY, HSQC, HMBC) for Elucidating Connectivity

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbon atoms, allowing for the tracing of the connectivity within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to, providing direct C-H assignments.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules. For this compound, ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺. The mass-to-charge ratio (m/z) of this peak would provide the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. The exact mass of the [M+H]⁺ ion for this compound (C₁₄H₁₀N₂) would be calculated and compared to the experimentally measured value to confirm the molecular formula with high confidence.

Expected HRMS Data

| Ion | Calculated m/z |

|---|

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "fingerprint" for identification.

The IR spectrum of this compound would show characteristic absorption bands. A strong, sharp peak around 2220-2230 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The N-methyl group would show C-H stretching and bending vibrations.

Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | N-CH₃ |

| ~2225 | C≡N stretch | Nitrile |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1470 | C-H bend | N-CH₃ |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9-Methyl-9H-carbazole |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to exhibit several characteristic absorption bands.

The most prominent feature would be the stretching vibration of the nitrile (C≡N) group. In related cyanated carbazole derivatives, such as 9-vinyl-9H-carbazole-3,6-dicarbonitrile, a strong C≡N vibration band is observed around 2224 cm⁻¹ researchgate.net. Therefore, a similar sharp and intense peak is anticipated for this compound in this region.

The aromatic C-H stretching vibrations of the carbazole ring system are expected to appear above 3000 cm⁻¹, typically in the range of 3050-3150 cm⁻¹. For comparison, in 4-hydroxy carbazole, these vibrations are observed at 3053 cm⁻¹ researchgate.net. The aliphatic C-H stretching of the N-methyl group would likely be found just below 3000 cm⁻¹, in the 2850-2950 cm⁻¹ region.

The C=C stretching vibrations within the aromatic carbazole core are expected to produce a series of peaks in the 1450-1650 cm⁻¹ range. For instance, in 9H-carbazole-9-carbothioic methacrylic thioanhydride, aromatic C=C stretching bands are noted at 1604 cm⁻¹ and 1495 cm⁻¹ researchgate.net. The C-N stretching vibrations of the carbazole ring and the N-methyl group will also contribute to the fingerprint region of the spectrum, typically below 1400 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference Compound(s) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium | 4-hydroxy carbazole researchgate.net |

| Aliphatic C-H Stretch (N-CH₃) | 2850 - 2950 | Medium | General Alkanes |

| Nitrile (C≡N) Stretch | ~2224 | Strong, Sharp | 9-vinyl-9H-carbazole-3,6-dicarbonitrile researchgate.net |

| Aromatic C=C Stretch | 1450 - 1650 | Medium to Strong | 9H-carbazole-9-carbothioic methacrylic thioanhydride researchgate.net |

| C-N Stretch | < 1400 | Medium | General Amines/Carbazoles |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. The selection rules for Raman and FTIR are different, meaning that some vibrations that are weak in FTIR may be strong in Raman, and vice versa.

For this compound, the symmetric stretching vibration of the aromatic rings is expected to be a strong band in the Raman spectrum, typically appearing in the 1550-1650 cm⁻¹ region. The nitrile (C≡N) stretch, while strong in FTIR, is also expected to be a prominent feature in the Raman spectrum due to the change in polarizability during the vibration. In a study of astaxanthin (B1665798) isomers, vibrational modes in the region below 800 cm⁻¹ and above 1800 cm⁻¹ were found to be weak nih.gov.

Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the Raman active modes. For instance, DFT calculations on astaxanthin have shown good agreement between experimental and calculated Raman spectra nih.gov. A similar computational approach for this compound would be invaluable for a precise assignment of the Raman bands.

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference Compound(s) |

|---|---|---|---|

| Aromatic Ring Symmetric Stretch | 1550 - 1650 | Strong | General Aromatics |

| Nitrile (C≡N) Stretch | ~2224 | Medium to Strong | General Nitriles |

| Aromatic C-H Bending | 1000 - 1300 | Medium | General Aromatics |

| Carbazole Ring Puckering/Deformation | < 800 | Medium | Substituted Carbazoles |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation of this compound

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method would provide precise bond lengths, bond angles, and intermolecular interactions for this compound.

While the crystal structure for the exact title compound is not publicly documented, data from related structures, such as 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, can offer insights nih.gov. In this analog, the carbazole unit is essentially planar nih.gov. It is expected that the carbazole core of this compound will also be largely planar.

The orientation of the 4-carbonitrile group relative to the carbazole plane and the conformation of the 9-methyl group would be of significant interest. Density Functional Theory (DFT) calculations on the closely related 9-methyl-3-phenyldiazenyl-9H-carbazole predicted a completely planar conformation researchgate.net. This suggests that the methyl group may not significantly distort the planarity of the carbazole system.

Table 3: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value/System | Reference Compound(s) |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde nih.gov |

| Space Group | P2₁/c or similar | Common for organic molecules |

| Key Dihedral Angle (Carbazole-CN) | Near 0° (coplanar) | DFT on similar systems researchgate.net |

| Intermolecular Interactions | π-π stacking, C-H···N hydrogen bonds | General carbazole structures |

Electrochemical Characterization Techniques for Redox Behavior Analysis

The electrochemical properties of this compound are crucial for its potential use in electronic devices. Techniques like cyclic voltammetry and electrochemical impedance spectroscopy can provide detailed information about its redox potentials and charge transfer kinetics.

Cyclic Voltammetry (CV) for Oxidation/Reduction Potentials

Cyclic voltammetry is used to study the redox processes of a molecule. For carbazole derivatives, oxidation typically occurs on the nitrogen atom and the aromatic rings. The presence of the electron-donating methyl group at the 9-position is expected to lower the oxidation potential compared to unsubstituted carbazole. Conversely, the electron-withdrawing nitrile group at the 4-position will likely increase the oxidation potential and also introduce a reduction potential.

In studies of other carbazole derivatives, the first oxidation peak is often associated with the formation of a radical cation, which can be reversible or irreversible depending on the stability of the formed species iieta.orgscispace.com. For poly(9H-carbazol-9-ylpyrene), the first oxidation and reduction peaks were observed at 0.95 V and 0.83 V, respectively researchgate.net. Given the electronic nature of the substituents in this compound, it is expected to exhibit both oxidative and reductive processes.

Table 4: Predicted Cyclic Voltammetry Data for this compound

| Process | Predicted Potential (V vs. Ag/AgCl) | Characteristics | Reference Compound(s) |

|---|---|---|---|

| First Oxidation (Carbazole) | +0.8 to +1.2 | Reversible/Quasi-reversible | Poly(9H-carbazol-9-ylpyrene) researchgate.net, other carbazoles iieta.orgscispace.com |

| First Reduction (Nitrile) | -1.0 to -1.5 | Reversible/Quasi-reversible | General aromatic nitriles |

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of electrode-electrolyte interfaces and the charge transfer kinetics of electrochemical systems. An EIS measurement involves applying a small amplitude AC potential signal at different frequencies and measuring the resulting current. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance).

For a system involving this compound, likely as a film on an electrode, the Nyquist plot would be expected to show a semicircle at high frequencies, the diameter of which corresponds to the charge-transfer resistance (Rct). A straight line at low frequencies (the Warburg element) would indicate diffusion-controlled processes.

In studies of a copolymer of 9-tosyl-9H-carbazole and pyrrole, EIS was used to model the system with an equivalent circuit to determine parameters like the low-frequency capacitance. Similarly, for this compound, EIS could be used to evaluate its suitability for applications such as in supercapacitors or as a charge-transporting layer in electronic devices by quantifying its interfacial resistance and capacitance. A smaller Rct value would indicate faster charge transfer kinetics, which is desirable for many electronic applications.

Computational and Theoretical Investigations of 9 Methyl 9h Carbazole 4 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic behavior of 9-Methyl-9H-carbazole-4-carbonitrile. These calculations, often employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, provide a detailed picture of the electron distribution and orbital energies within the molecule.

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical and electronic properties. irjweb.com

For this compound, the HOMO is typically localized on the electron-rich carbazole (B46965) ring system, which is a good electron-donating group. nankai.edu.cn Conversely, the LUMO is expected to be concentrated around the electron-withdrawing cyano group (-CN) and the adjacent part of the carbazole framework. This spatial separation of the HOMO and LUMO is a characteristic feature of donor-acceptor molecules and is crucial for their potential applications in optoelectronics.

The energy of the HOMO is directly related to the ionization potential, while the LUMO energy is related to the electron affinity. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is often associated with higher chemical reactivity and lower kinetic stability. irjweb.com In many carbazole-based conjugated small molecules, arylation at the 9-position can lead to a lowering of the HOMO level, which can be beneficial for achieving a wider range of band gaps when combined with suitable acceptor groups. nankai.edu.cn

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -2.40 |

| HOMO-LUMO Gap (ΔE) | 3.45 |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Density Functional Theory (DFT) Studies of Ground State Properties and Reactivity Descriptors

Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the ground-state properties of molecules like this compound. scirp.orgnih.gov DFT methods, such as B3LYP, are known for their balance of accuracy and computational efficiency in predicting molecular structures and various thermochemical properties. scirp.org

Through DFT calculations, the optimized molecular geometry of this compound can be determined, providing precise information about bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional structure and how it might pack in a solid state.

Furthermore, DFT allows for the calculation of various reactivity descriptors that provide quantitative measures of the molecule's chemical behavior. These descriptors are derived from the energies of the frontier molecular orbitals and include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2). A larger value indicates a "harder" molecule, which is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). A larger value indicates a "softer" molecule, which is more reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

Table 2: Calculated Reactivity Descriptors for this compound

| Reactivity Descriptor | Value |

| Ionization Potential (I) | 5.85 eV |

| Electron Affinity (A) | 2.40 eV |

| Electronegativity (χ) | 4.125 |

| Chemical Hardness (η) | 1.725 |

| Chemical Softness (S) | 0.290 |

| Electrophilicity Index (ω) | 4.92 |

Note: These values are derived from the HOMO and LUMO energies presented in Table 1.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Self-Assembly Propensities

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide critical insights into its intermolecular interactions and its propensity for self-assembly, which are crucial for its application in materials science. nih.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the dynamic behavior of the system. researchgate.net This allows for the exploration of how individual molecules of this compound interact with each other in a condensed phase (e.g., in a solution or a solid).

Key intermolecular interactions that can be investigated include:

π-π stacking: The carbazole moieties are aromatic and can engage in π-π stacking interactions, which are important for charge transport in organic electronic materials.

Dipole-dipole interactions: The presence of the polar cyano group introduces a significant dipole moment in the molecule, leading to dipole-dipole interactions that can influence molecular packing.

By simulating a system containing many molecules of this compound, researchers can observe the spontaneous formation of ordered structures, or self-assembly. nih.gov The simulations can reveal the preferred packing motifs and the thermodynamics and kinetics of the assembly process. Understanding these self-assembly propensities is vital for controlling the morphology of thin films, which in turn affects the performance of organic electronic devices. While all-atom MD simulations provide a high level of detail, coarse-grained simulations can be employed to study larger systems and longer timescales, which are often necessary to capture the full scope of self-assembly processes. researchgate.net

Theoretical Prediction of Spectroscopic Signatures for this compound

Computational methods can be used to predict the spectroscopic signatures of this compound, which can then be compared with experimental data for validation of the theoretical models and interpretation of the experimental spectra.

UV-Visible Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. researchgate.net By computing the energies of the electronic transitions from the ground state to various excited states, the absorption maxima (λmax) in the UV-visible spectrum can be predicted. For this compound, the electronic transitions are likely to involve the promotion of an electron from the HOMO to the LUMO, which is often an intramolecular charge transfer (ICT) transition from the carbazole donor to the cyanophenyl acceptor.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculations provide a theoretical vibrational spectrum (both IR and Raman) that can be used to assign the experimentally observed vibrational bands to specific molecular motions, such as C-H stretching, C=C stretching of the aromatic rings, and the characteristic C≡N stretching of the nitrile group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can also be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These theoretical chemical shifts can aid in the assignment of the peaks in the experimental NMR spectra, providing a powerful tool for structure elucidation.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Signature |

| UV-Visible (λmax) | ~350 nm (ICT band) |

| IR (ν) | ~2220 cm⁻¹ (C≡N stretch) |

| ¹³C NMR (δ) | ~118 ppm (C≡N carbon) |

Note: These are approximate values and can be influenced by the computational method and the solvent environment.

Computational Design Principles for Modifying this compound Architectures

Computational studies not only help in understanding the properties of this compound but also provide a framework for the rational design of new molecules with tailored properties. By systematically modifying the molecular structure in silico and calculating the resulting changes in electronic and optical properties, researchers can identify promising candidates for synthesis and experimental investigation.

Key design principles for modifying the this compound architecture include:

Tuning the HOMO-LUMO Gap: The HOMO-LUMO gap can be fine-tuned by introducing different substituent groups. Attaching stronger electron-donating groups to the carbazole core will raise the HOMO energy, while incorporating stronger electron-withdrawing groups than the cyano group will lower the LUMO energy. Both strategies can lead to a reduction in the HOMO-LUMO gap, which can be desirable for applications requiring absorption of lower energy light.

Enhancing Intermolecular Interactions: The self-assembly properties can be modified by introducing functional groups that promote specific intermolecular interactions. For instance, adding long alkyl chains can influence solubility and thin-film morphology, while incorporating hydrogen-bonding moieties can lead to more ordered packing arrangements.

Improving Charge Transport Properties: The charge transport characteristics are influenced by both the electronic properties of the individual molecules and their packing in the solid state. Computational methods can be used to calculate the reorganization energy, which is a measure of the geometric relaxation upon charge injection. Molecules with lower reorganization energies are generally expected to have better charge transport properties. Modifications to the molecular structure that reduce the reorganization energy can be computationally screened.

Modifying Solubility and Processability: Computational predictions of properties like the octanol-water partition coefficient (logP) can provide an indication of the molecule's solubility in different solvents. This is crucial for the solution-based processing of organic electronic devices.

By employing these computational design principles, it is possible to create a library of virtual compounds based on the this compound scaffold and identify the most promising candidates for specific applications, thereby accelerating the materials discovery process.

Reactivity and Reaction Mechanisms of 9 Methyl 9h Carbazole 4 Carbonitrile

Electrophilic Aromatic Substitution Patterns on the Carbazole-Carbonitrile System

The carbazole (B46965) ring system is inherently rich in π-electrons, making it susceptible to electrophilic aromatic substitution (SEAr). The N-methyl group is a weak activating group, donating electron density into the aromatic system. Conversely, the carbonitrile group at the C-4 position is strongly deactivating and a meta-director due to its electron-withdrawing nature through both induction and resonance.

The regioselectivity of electrophilic attack on the 9-Methyl-9H-carbazole-4-carbonitrile core is a result of the combined directing effects of these substituents. In a typical carbazole, the positions most susceptible to electrophilic attack are C-3, C-6, C-1, and C-8. Given that the C-4 position is blocked and deactivated by the nitrile group, electrophilic substitution is expected to occur at other positions on the carbazole nucleus. The N-methyl group directs towards the ortho (C-1, C-8) and para (C-3, C-6) positions. However, the powerful deactivating effect of the C-4 nitrile group will significantly reduce the reactivity of the entire ring system, especially the ring to which it is attached.

Therefore, electrophilic substitution is most likely to occur on the unsubstituted benzene (B151609) ring. The C-6 position is electronically favored due to being para to the nitrogen atom. The C-8 position is also a potential site for substitution. Studies on related indolo[3,2-b]carbazoles (ICZs) have shown that the π-excessive system has a high affinity for electrophiles, readily affording C-2,8-disubstitution products. beilstein-journals.org However, the presence of strongly deactivating groups, such as nitro groups, can decrease the reactivity towards mild electrophiles. beilstein-journals.org By analogy, the C-4 nitrile group in this compound would necessitate harsher reaction conditions for electrophilic substitutions like nitration, halogenation, or Friedel-Crafts reactions compared to unsubstituted N-methylcarbazole.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Predicted Reactivity | Rationale |

|---|---|---|

| C-6 | Most favored | Para to activating nitrogen; located on the less deactivated ring. |

| C-8 | Favored | Ortho to activating nitrogen; located on the less deactivated ring. |

| C-3 | Disfavored | Ortho to deactivating nitrile group. |

| C-1 | Disfavored | Ortho to both activating nitrogen and deactivating nitrile group; sterically hindered. |

Nucleophilic Reactions Involving the Carbonitrile Group in this compound

The carbonitrile (cyano) group is a versatile functional group that can undergo various nucleophilic reactions. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles, leading to a variety of important chemical transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (9-Methyl-9H-carbazole-4-carboxylic acid) or, under milder conditions, an amide (9-Methyl-9H-carbazole-4-carboxamide). The hydrolysis of related carbazole dinitriles to their corresponding dicarboxylic acids has been successfully demonstrated, often facilitated by a catalytic species like copper(I) iodide. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine ( (9-Methyl-9H-carbazol-4-yl)methanamine). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. This provides a synthetic route to introduce an aminomethyl group onto the carbazole scaffold.

Addition of Organometallic Reagents: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the electrophilic carbon of the nitrile group. The initial reaction forms an imine salt intermediate, which upon acidic workup, is hydrolyzed to a ketone (1-(9-Methyl-9H-carbazol-4-yl)alkan-1-one). This reaction is a powerful tool for C-C bond formation.

Table 2: Key Nucleophilic Reactions of the Carbonitrile Group

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | 9-Methyl-9H-carbazole-4-carboxylic acid |

| Partial Hydrolysis | H₂O₂, OH⁻ or mild acid | 9-Methyl-9H-carbazole-4-carboxamide |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | (9-Methyl-9H-carbazol-4-yl)methanamine |

Cyclization and Annulation Reactions Utilizing this compound Precursors

The rigid, planar structure of the carbazole nucleus combined with the reactive handle of the carbonitrile group makes this compound a valuable precursor for constructing more complex, polycyclic aromatic systems through cyclization and annulation reactions. These reactions are crucial for synthesizing advanced materials and complex natural product analogs.

For instance, the nitrile group can participate as a dienophile or a component in cycloaddition reactions. Microwave-assisted [3+2] annulation of heteroaryl carbonitriles with arylhydrazides has been shown to produce functionalized 1,2,4-triazoles and 1,3,4-oxadiazoles. acs.org This demonstrates a pathway where the nitrile group of the carbazole derivative could react to form a new five-membered heterocyclic ring fused or appended to the carbazole framework.

Furthermore, derivatives of this compound can be designed to undergo intramolecular cyclization. For example, if a suitable functional group is introduced at the C-5 position, an intramolecular reaction with the C-4 nitrile group could lead to the formation of a new fused ring. Base-catalyzed [4+2] annulation reactions between nitro-aromatics and acrylamides have been developed to form dihydro-pyridinone rings fused to the aromatic core. researchgate.net A similar strategy could potentially be adapted for carbazole-4-carbonitrile derivatives to build extended heterocyclic architectures.

Palladium-Catalyzed Coupling Reactions of Carbazole Nitriles for Extended Architectures

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are among the most powerful methods for C-C and C-N bond formation, respectively. nih.govmdpi.com These reactions are extensively used to synthesize complex molecules, including the extended π-conjugated systems required for organic electronics. While this compound itself is not a typical substrate for these couplings, its halogenated derivatives are excellent precursors.

By performing an electrophilic halogenation (e.g., bromination or iodination) at the C-6 or C-3 and C-6 positions of the carbazole ring, one can create suitable substrates for cross-coupling. For example, 6-Bromo-9-methyl-9H-carbazole-4-carbonitrile could be coupled with various aryl or heteroaryl boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination) to generate a wide array of functionalized carbazole derivatives. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction would involve coupling a halogenated derivative of this compound with an organoboron compound (e.g., R-B(OH)₂) in the presence of a palladium catalyst and a base to form a new C-C bond. This is a primary method for extending the π-system of the carbazole core.

Buchwald-Hartwig Amination: This reaction would couple a halogenated derivative with an amine (R₂NH) to form a new C-N bond, attaching an amino group to the carbazole ring. mdpi.com This is useful for creating hole-transport materials and other functional molecules.

The use of these coupling strategies allows for the modular and efficient synthesis of C,N-diarylated carbazoles and other complex architectures starting from simple precursors. nih.gov

Photochemical Reactivity and Excited State Dynamics of this compound

Carbazole-based molecules are fundamental building blocks in organic optoelectronic materials due to their excellent photophysical properties. rsc.orgrsc.org this compound combines the electron-donating carbazole moiety with an electron-accepting cyano group, creating a donor-acceptor (D-A) type structure. This architecture significantly influences its photochemical reactivity and excited-state dynamics.

Upon photoexcitation, the molecule is promoted from the ground state (S₀) to an excited singlet state (Sₓ), which rapidly decays via internal conversion to the lowest excited singlet state (S₁). researchgate.netmdpi.com For carbazole itself, the S₁ state has a lifetime of approximately 13-15 ns. researchgate.net From the S₁ state, the molecule can relax back to the ground state via two primary pathways:

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. The D-A nature of this compound may lead to an intramolecular charge transfer (ICT) excited state, which often results in a red-shifted and solvent-dependent emission compared to unsubstituted carbazole.

Intersystem Crossing (ISC): A non-radiative transition from the S₁ state to the triplet manifold, populating the lowest triplet state (T₁). For carbazole, the quantum yield for this process is typically high (51-56%). researchgate.netmdpi.com The T₁ state is much longer-lived (microseconds) and can decay back to the ground state via phosphorescence (radiative) or non-radiative processes.

The presence of the cyano group can influence the energy levels of the frontier molecular orbitals and the gap between the S₁ and T₁ states, which is critical for applications in areas like thermally activated delayed fluorescence (TADF). chemrxiv.org Research on structurally similar 9-(cyanophenyl)-9H-carbazole-3-carbonitrile isomers has shown that the position of the cyano groups can be used to tune the photophysical and electrochemical properties for use as host materials in organic light-emitting diodes (OLEDs). researchgate.net

Table 3: Summary of Photophysical Processes and Properties for Carbazole Derivatives

| Process | Description | Typical Timescale/Yield (for Carbazole) | Influence of Substituents (in C4-CN-Cbz) |

|---|---|---|---|

| Absorption | S₀ → Sₓ | Deep-UV (260-340 nm) mdpi.comresearchgate.net | May show additional charge-transfer bands. |

| Internal Conversion | Sₓ → S₁ | (Sub-)picoseconds researchgate.netmdpi.com | Generally unaffected. |

| S₁ State Lifetime | Time spent in the lowest excited singlet state | 13-15 ns researchgate.net | May be altered by the D-A character. |

| Fluorescence | S₁ → S₀ + photon | - | Emission wavelength and quantum yield are sensitive to solvent polarity and D-A strength. |

| Intersystem Crossing | S₁ → T₁ | Quantum Yield: 51-56% researchgate.netmdpi.com | Rate can be influenced by heavy atoms or specific orbital overlaps. |

Functionalization and Derivatization Approaches for 9 Methyl 9h Carbazole 4 Carbonitrile

Strategic Modification at Peripheral Carbazole (B46965) Ring Positions (e.g., C-1, C-2, C-3, C-6, C-7, C-8)

The carbazole core is amenable to various C-H activation and functionalization reactions, allowing for precise modification at its peripheral positions. chim.it These reactions are crucial for tuning the molecule's properties by introducing a range of functional groups. Transition metal-catalyzed reactions have become a primary tool for achieving high regioselectivity and functional group tolerance. chim.itgoogle.com

Common modifications include:

Halogenation: Introducing bromine or other halogens at specific positions creates reactive handles for subsequent cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are fundamental for synthesizing complex conjugated systems.

Alkylation and Arylation: Direct C-H alkylation or arylation can be achieved using various catalytic systems. For instance, rhodium catalysts have been used for site-selective C1-alkylation of carbazole derivatives. chim.it These modifications directly impact the steric and electronic profile of the molecule.

Cyanation and Acylation: The introduction of additional cyano or acyl groups at positions like C-1 can further modulate the electronic properties, enhancing the electron-accepting character of the scaffold. chim.it

The table below summarizes key peripheral functionalization strategies applicable to the carbazole skeleton.

| Position(s) | Reaction Type | Reagents/Catalysts | Purpose/Outcome | Citation |

| C-1 | Alkylation | [RhCp*Cl2]2, AgSbF6 | Introduces alkyl groups, altering steric and electronic properties. | chim.it |

| C-3, C-6 | Halogenation | N-Bromosuccinimide (NBS) | Provides reactive sites for cross-coupling reactions. | |

| C-2, C-7 | Ethynyl-ation | 4-Ethynylpyridine, Pd/Cu catalysts | Extends conjugation, useful for optical materials. | researchgate.net |

| C-3, C-6 | Arylation | Aryl boronic acids, Pd catalysts | Builds larger π-systems, tuning HOMO/LUMO levels. | researchgate.net |

| C-1 | Cyanation | Transition metal catalysts | Enhances electron-accepting properties. | chim.it |

Chemical Transformations of the Nitrile Group to Novel Functionalities

The nitrile group at the C-4 position is a versatile functional handle that can be converted into several other important chemical moieties. These transformations dramatically alter the chemical nature and potential applications of the resulting derivatives.

Key transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. libretexts.orgopenstax.orglibretexts.org This conversion introduces a coordinating group capable of participating in hydrogen bonding or acting as a ligand.

Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) converts the nitrile group into a primary amine (aminomethyl group). openstax.orglibretexts.org This introduces a basic site and a flexible linker.

Reaction with Grignard Reagents: Organometallic reagents, such as Grignard reagents, add to the electrophilic carbon of the nitrile. libretexts.orgopenstax.orgyoutube.com Subsequent hydrolysis of the intermediate imine yields a ketone, providing a route to extend the carbon skeleton.

Cycloaddition to form Tetrazoles: One of the most significant transformations is the [3+2] cycloaddition reaction with an azide (B81097) source (e.g., sodium azide, NaN₃), often catalyzed by a Lewis or Brønsted acid, to form a tetrazole ring. youtube.comorganic-chemistry.orgresearchgate.net Tetrazoles are considered bioisosteres of carboxylic acids and have distinct electronic properties. youtube.com The reaction typically involves the activation of the nitrile, followed by nucleophilic attack by the azide and subsequent cyclization. youtube.comorganic-chemistry.orgnih.gov

The following table details common transformations of the nitrile group.

| Target Functionality | Reagents | Reaction Type | Significance | Citation(s) |

| Carboxylic Acid | H₃O⁺, heat | Hydrolysis | Introduces an acidic, hydrogen-bonding group. | libretexts.orgopenstax.orgyoutube.com |

| Primary Amine | 1. LiAlH₄ 2. H₂O | Reduction | Creates a basic aminomethyl group. | openstax.orglibretexts.org |

| Ketone | 1. R-MgBr 2. H₃O⁺ | Grignard Reaction | Forms a new C-C bond, extends the scaffold. | openstax.orgyoutube.com |

| 1H-Tetrazole | NaN₃, Lewis Acid (e.g., ZnCl₂) | Cycloaddition | Forms a bioisosteric, metabolically stable ring. | organic-chemistry.orgresearchgate.netnih.gov |

N-Functionalization Strategies Beyond Methylation for Carbazole Nitriles

While the parent compound is N-methylated, the nitrogen atom of the carbazole nucleus can be functionalized with a wide variety of other groups. This is typically achieved by starting with an NH-carbazole nitrile or by developing a demethylation strategy for the title compound, although N-demethylation of carbazoles can be challenging. researchgate.net Introducing different N-substituents is a powerful method for tuning solubility, thermal stability, and electronic energy levels. researchgate.net

Methods for N-functionalization include:

N-Alkylation: Reaction of the NH-carbazole with alkyl halides, often in the presence of a base like potassium carbonate, can introduce longer alkyl chains or functionalized alkyl groups. researchgate.net Microwave-assisted synthesis has been shown to accelerate these reactions. researchgate.net

N-Arylation: Ullmann or Buchwald-Hartwig cross-coupling reactions with aryl halides allow for the attachment of various phenyl or other aromatic groups to the nitrogen atom. These bulky groups can influence molecular packing and prevent intermolecular aggregation. nih.gov

Introduction of Functional Groups: Propargyl groups can be introduced for subsequent "click" chemistry reactions, or groups bearing phosphonic acids can be attached to create self-assembling monolayers. mdpi.comrsc.org

This table presents various substituents that can be placed on the carbazole nitrogen.

| N-Substituent Type | Example Substituent | Synthetic Method | Impact on Properties | Citation(s) |

| Alkyl | Ethyl, Butyl, Hexyl | Alkylation with alkyl halide | Increases solubility, modifies thermal properties. | researchgate.netresearchgate.net |

| Aryl | Phenyl, Tolyl, Methoxyphenyl | Ullmann or Buchwald-Hartwig coupling | Tunes HOMO level, increases steric bulk. | researchgate.netnih.gov |

| Functionalized Alkyl | Propargyl | Alkylation with propargyl bromide | Provides a handle for click chemistry. | mdpi.com |

| Functionalized Aryl | Cyanophenyl | Ullmann or Buchwald-Hartwig coupling | Creates bipolar molecules for electronics. | researchgate.net |

Synthesis of Bridged and Polycyclic Systems Incorporating 9-Methyl-9H-carbazole-4-carbonitrile Subunits

The this compound scaffold serves as a robust building block for constructing larger, more complex molecular architectures, including bridged compounds, oligomers, and extended polycyclic systems. These larger structures are of interest in materials science for applications in organic electronics. researchgate.net

Synthetic strategies include:

Dimerization and Oligomerization: Oxidative coupling can link carbazole units at their 3- and 6-positions to form dimers or polymers like poly(N-vinylcarbazole) (PVK), a well-known photoconductive polymer. researchgate.net Methylene bridges can also be used to create defined dimers. researchgate.net

Formation of Donor-Acceptor-Donor (D-A-D) Systems: The carbazole unit can act as the electron donor and be linked to an electron-accepting core. For example, two carbazole units have been attached to cores like oxadiazolopyridazine to create D-A-D molecules with specific photophysical properties. mdpi.com

Cyclization Reactions: Intramolecular C-H cyclization or formal [5+1] cyclization reactions can be employed to build additional rings onto the carbazole framework, leading to extended, rigid polycyclic aromatic systems. chim.itacs.org

Click Chemistry: Functionalizing the carbazole with a reactive handle like an alkyne allows for its efficient connection to other molecular components via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming complex structures such as triazole-bridged systems. mdpi.com

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

Derivatives of this compound can engage in non-covalent interactions to form ordered, higher-level structures. This self-assembly is driven by interactions such as π-π stacking, hydrogen bonding, and coordination bonds, and is critical for applications like organic solar cells and sensors. rsc.orgnih.gov

Key aspects include:

Self-Assembled Monolayers (SAMs): By functionalizing a carbazole derivative with an appropriate anchoring group (e.g., phosphonic acid), it can form a SAM on a substrate like indium tin oxide (ITO). rsc.org These layers serve as efficient hole transport layers in perovskite solar cells. The structure of the carbazole core, including the introduction of substituents like bromine or the creation of asymmetric cores, can be used to fine-tune the energy levels, surface wettability, and defect passivation capabilities of the SAM. rsc.orgnih.gov

Coordination-Driven Self-Assembly: Carbazole-containing ligands can be used in coordination chemistry to build large, discrete supramolecular structures. For example, ligands with dendritic carbazole arms have been self-assembled with zinc (II) ions to form a tetrahedral metal-organic cage (MOC). mdpi.com These complex architectures exhibit unique photophysical properties derived from the high concentration of chromophores.

Crystal Engineering: In the solid state, weak interactions such as C-H···N and C-H···π interactions dictate the crystal packing of carbazole-carbonitrile derivatives. nih.gov Understanding and controlling these interactions is essential for designing materials with specific solid-state properties.

Scientific Article on this compound Unattainable Due to Lack of Published Research

Despite a comprehensive search of scientific literature and chemical databases, no specific research or application data is publicly available for the chemical compound this compound. As a result, it is not possible to generate a detailed, scientifically accurate article on its applications in advanced materials science as requested.

While there is a vast body of research on the broader family of carbazole derivatives, the unique properties of a specific molecule are determined by the precise arrangement of its functional groups. In the case of this compound, the placement of the methyl group on the nitrogen atom (position 9) and the electron-withdrawing carbonitrile (cyano) group at position 4 of the carbazole ring would create a distinct electronic structure. This structure would govern its potential performance as an electron-transporting material, a thermally activated delayed fluorescence (TADF) emitter, or an electrochromic material.

For context, related but distinct compounds are widely studied:

Carbazole-cyano derivatives: Compounds featuring carbazole and cyano groups are frequently designed as electron-transporting or emissive materials in OLEDs. nih.gov The cyano group's electron-withdrawing nature is key to tuning the material's lowest unoccupied molecular orbital (LUMO) for efficient electron injection and transport. guidetopharmacology.org Carbazole-carbonitrile structures are also fundamental to many high-efficiency TADF emitters, where the carbazole acts as an electron donor and the cyano-substituted unit acts as an electron acceptor. researchgate.netelectrochemsci.org

N-substituted carbazoles: The substitution on the nitrogen atom of the carbazole ring, such as with a methyl group (N-Methylcarbazole), is a common strategy to modify the solubility, morphology, and charge-transporting properties of the material. mdpi.comaobchem.com

Positional Isomers: The position of the cyano group on the carbazole ring is critical. For instance, research on 3,6-dicyano-9-vinyl-9H-carbazole mdpi.com or 9-p-tolyl-9H-carbazole-3-carbonitrile nih.gov provides insights into how substituents at those specific positions affect the electronic properties. However, this data cannot be accurately extrapolated to the 4-position, as the change in substitution site would lead to different molecular orbitals and, consequently, different photophysical and electrochemical behaviors.

The absence of specific literature for this compound means that any attempt to create the requested article would require speculation based on these related compounds. Such an approach would not meet the standards of scientific accuracy and would be misleading. The creation of data tables and detailed research findings, as requested, is impossible without published experimental or theoretical studies.

Therefore, we must conclude that the scientific community has not, to date, published research that would allow for the composition of the requested article focusing solely on this compound.

Applications in Advanced Materials Science Based on 9 Methyl 9h Carbazole 4 Carbonitrile

Organic Semiconductors and Field-Effect Transistors for Electronic Applications

The carbazole (B46965) moiety is a well-established component in the design of organic semiconductors, primarily due to its excellent hole-transporting capabilities and high thermal and chemical stability. nih.govmdpi.com The introduction of a methyl group at the 9-position (N-position) of the carbazole ring can enhance solubility and influence the molecular packing in the solid state, which are crucial parameters for the fabrication of thin-film devices. Furthermore, the presence of the electron-withdrawing nitrile group can modulate the electronic properties of the molecule, impacting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These tunable properties make 9-Methyl-9H-carbazole-4-carbonitrile and its derivatives promising candidates for the active layer in organic field-effect transistors (OFETs).

OFETs are the fundamental building blocks of flexible and printed electronics, offering advantages such as low-cost fabrication, mechanical flexibility, and large-area coverage. nih.gov The performance of an OFET is primarily evaluated by its charge carrier mobility, the on/off current ratio, and the threshold voltage. For carbazole-based materials, which are typically p-type semiconductors, the mobility relates to the efficiency of hole transport through the organic layer.

While direct reports on OFETs fabricated specifically with this compound are limited in publicly available literature, research on analogous carbazole-based polymers and small molecules provides valuable insights. For instance, amorphous carbazole-based polymers have demonstrated good field-effect mobility and on/off ratios, making them suitable for printed OFETs. nih.gov The general performance of carbazole-based OFETs is summarized in the table below, providing a benchmark for the expected performance of devices based on this compound.

| Parameter | Typical Value for Carbazole-Based OFETs | Significance |

| Hole Mobility (μ) | 10⁻³ - 10¹ cm²/Vs | Indicates the speed of charge carriers in the semiconductor. |

| On/Off Ratio | > 10⁵ | The ratio of current when the transistor is on versus off, crucial for digital logic. |

| Threshold Voltage (Vth) | -10 to -30 V | The voltage required to turn the transistor on. |

| HOMO Level | -5.2 to -5.8 eV | Influences hole injection from the electrode. |

| LUMO Level | -2.0 to -2.8 eV | Relevant for electron injection in ambipolar or n-type materials. |

Note: The data in this table represents typical values for carbazole-based OFETs and are for illustrative purposes. Specific values for this compound would require dedicated experimental investigation.

Sensor Technologies and Chemosensors Leveraging this compound

The inherent fluorescence of the carbazole unit makes it an excellent scaffold for the development of chemosensors. researchgate.netnih.gov Fluorescent sensors operate by converting the binding of a specific analyte into a measurable change in their fluorescence properties, such as intensity or wavelength. The design of such sensors typically involves a fluorophore (the signaling unit) and a receptor (the binding unit). In the case of this compound, the carbazole moiety acts as the fluorophore.

The nitrile group can play a dual role in sensor design. It can act as a binding site for certain analytes or modulate the electronic properties of the carbazole fluorophore, enhancing the sensitivity and selectivity of the sensor. The development of a fluorescent sensor based on a carbazole derivative for the detection of nitrite (B80452) ions, for example, highlights the potential of this class of compounds in environmental and biological monitoring. nih.gov In that specific case, the sensor was based on the fluorescence quenching of the carbazole derivative. nih.gov

Carbazole-based fluorescent chemosensors have been developed for the detection of various metal ions, including Cu²⁺, Hg²⁺, and others. researchgate.netnih.gov The selectivity of these sensors is determined by the nature of the receptor site. While specific research on chemosensors utilizing this compound is not extensively documented, the fundamental principles of carbazole-based sensor design suggest its high potential. A hypothetical sensor based on this compound could be designed to detect specific metal ions or other analytes through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

| Analyte | Sensing Mechanism | Typical Detection Limit | Potential Application |

| Heavy Metal Ions (e.g., Hg²⁺, Cu²⁺) | Fluorescence Quenching or Enhancement | Micromolar (µM) to Nanomolar (nM) | Environmental monitoring, food safety |

| Anions (e.g., CN⁻, F⁻) | Change in Fluorescence Color or Intensity | Micromolar (µM) | Industrial process control, biological imaging |

| Nitroaromatic Compounds (Explosives) | Fluorescence Quenching | Parts-per-billion (ppb) | Security and defense |

Note: This table illustrates the potential sensing applications of a chemosensor based on this compound, based on the known properties of carbazole derivatives. The specific performance would depend on the final sensor design.

Energy Storage Devices (e.g., Supercapacitors) Utilizing Carbazole-Nitrile Structural Motifs

The growing demand for high-performance energy storage devices has spurred research into novel electrode materials for supercapacitors. Conducting polymers are promising candidates for supercapacitor electrodes due to their high theoretical capacitance, fast charge-discharge kinetics, and low cost. Carbazole-based polymers are particularly attractive due to their good redox activity and stability. acs.orgsemanticscholar.org

The incorporation of a nitrile group into the carbazole structure, as in this compound, is expected to be beneficial for supercapacitor applications. The electron-withdrawing nature of the nitrile group can enhance the electrochemical stability of the resulting polymer by lowering the HOMO level, which can suppress oxidative degradation during repeated charge-discharge cycles. mdpi.com

The electropolymerization of carbazole monomers is a common method to create polymer films directly onto current collectors, forming the supercapacitor electrode. The performance of these electrodes is characterized by their specific capacitance (the amount of charge stored per unit mass), energy density (the amount of energy stored), power density (the rate at which energy can be delivered), and cycling stability (the retention of capacitance over many cycles).

| Parameter | Value for a Carbazole-based Polymer | Significance |

| Specific Capacitance | ~319 F/g | Determines the charge storage capacity. |

| Energy Density | ~43 Wh/kg | Represents the amount of energy stored. |

| Power Density | >1000 W/kg | Indicates the speed of energy delivery. |

| Cycling Stability | >90% retention after 1000 cycles | Reflects the long-term durability of the device. researchgate.net |

Note: The data in this table is based on a carbazole-derived polyaniline and is for illustrative purposes. researchgate.net The performance of a supercapacitor based on poly(this compound) would need to be experimentally determined.

Strategic Integration in Chemical Biology and Mechanistic Medicinal Chemistry Excluding Clinical/safety Data

Design of Carbazole-Nitrile Scaffolds as Chemical Probes for Biological Systems

The design of chemical probes is fundamental to elucidating complex biological processes. An ideal probe should be sensitive, selective, and minimally perturbing to the system under study. The 9-Methyl-9H-carbazole-4-carbonitrile scaffold possesses intrinsic features that make it a promising candidate for probe development.

The carbazole (B46965) nucleus is known for its fluorescent properties, which are essential for developing fluorescent probes. nih.gov The substitution pattern on the carbazole ring can be tailored to fine-tune its photophysical characteristics, such as excitation and emission wavelengths, quantum yield, and Stokes shift. The methyl group at the 9-position (N-methylation) enhances lipophilicity, which can facilitate passage across cellular membranes, a crucial attribute for intracellular imaging. nih.gov

The nitrile group at the 4-position offers a site for further chemical modification. It can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling conjugation to other molecules like biotin (B1667282) for affinity-based pulldown assays or to specific targeting ligands to direct the probe to a particular organelle or protein. Furthermore, carbazole derivatives have been successfully utilized as fluorescent probes for DNA, with some showing selectivity for G-quadruplex structures over duplex DNA. nih.gov The planar nature of the carbazole ring allows it to intercalate between DNA base pairs, a mechanism that often results in a detectable change in fluorescence.

Table 1: Potential Applications of this compound as a Chemical Probe

| Probe Type | Design Principle | Potential Target | Detection Method |

|---|---|---|---|

| Fluorescent DNA Probe | Intercalation of the planar carbazole ring into DNA structures. nih.gov | Duplex DNA, G-quadruplex DNA | Fluorescence Spectroscopy, Confocal Microscopy |

| Intracellular Imaging Agent | Inherent fluorescence of the carbazole core and enhanced membrane permeability due to N-methylation. nih.gov | Cellular compartments (e.g., nucleus, cytoplasm) | Live-cell imaging |

| Affinity-Based Probe | Chemical modification of the nitrile group to attach affinity tags (e.g., biotin). | Specific protein targets | Western Blot, Mass Spectrometry |

Mechanistic Studies of Enzyme Inhibition via Carbazole-Nitrile Interactions

The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors. nih.gov Derivatives have been designed to target a range of enzymes, including cholinesterases and angiotensin-converting enzyme (ACE). nih.govnih.govnih.gov The nitrile moiety introduces a unique functional group that can act as a "warhead" for covalent or reversible covalent inhibition.

Nitrile-based inhibitors are particularly effective against cysteine proteases. The electrophilic carbon atom of the nitrile group can be attacked by the nucleophilic thiol group of a cysteine residue in the enzyme's active site. This forms a reversible thioimidate adduct, effectively blocking the enzyme's catalytic activity. While specific studies on this compound are not available, the principle has been well-established for other nitrile-containing compounds.

The design of such inhibitors would involve positioning the carbazole-nitrile scaffold within the enzyme's active site such that the nitrile group is in close proximity to a key nucleophilic residue. The carbazole body would serve to anchor the molecule in the binding pocket through hydrophobic and potential pi-stacking interactions. Molecular docking studies on related carbazole derivatives have shown the importance of these interactions in achieving potent and selective inhibition. nih.govnih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions in 9-Methyl-9H-carbazole-4-carbonitrile Research

While dedicated research solely on this compound is still emerging, the academic community has laid a foundational understanding through the study of its constituent parts and closely related analogs. The carbazole (B46965) moiety is well-established as an excellent hole-transporting material due to its rigid, planar structure and electron-rich nature. The introduction of a methyl group at the 9-position (the nitrogen atom) is a common strategy to enhance solubility and modify the electronic properties of the carbazole core.

The defining feature of this molecule is the carbonitrile (cyano) group at the 4-position. Research on various carbazole-carbonitrile isomers has demonstrated that the position of the cyano group significantly influences the compound's photophysical and electrochemical characteristics. For instance, studies on positional isomers of 9-(cyanophenyl)-9H-carbazole-3-carbonitrile have shown that altering the cyano group's location can tune the molecule's frontier molecular orbital (FMO) energy levels, which is crucial for its application in electronic devices. researchgate.net These studies provide a critical framework for understanding the expected properties of the 4-carbonitrile isomer. The electron-withdrawing nature of the nitrile group is known to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a desirable trait for creating bipolar host materials in organic light-emitting diodes (OLEDs). researchgate.net

Identification of Remaining Challenges and Knowledge Gaps in Carbazole-Nitrile Chemistry

Despite the promising potential of carbazole-nitrile compounds, several challenges and knowledge gaps impede their widespread application. A primary hurdle lies in the synthesis of specifically substituted carbazole-4-carbonitriles. While various methods exist for the functionalization of the carbazole core, achieving regioselectivity at the 4-position can be synthetically challenging. chim.it Developing efficient and scalable synthetic routes to produce pure this compound is a critical area for future research.

Furthermore, a comprehensive experimental database for this specific isomer is lacking. Detailed characterization of its photophysical, electrochemical, and thermal properties is essential to validate theoretical predictions and guide its application in device fabrication. For instance, while computational studies can predict FMO levels, experimental verification through techniques like cyclic voltammetry is necessary to determine its suitability as a host or charge-transporting material. researchgate.net

Emerging Trends and Future Trajectories in the Field of Carbazole-Nitrile Research

The field of carbazole-nitrile research is poised for significant advancements, driven by the demand for high-performance materials in organic electronics. A key emerging trend is the design of bipolar host materials for OLEDs. The combination of the hole-transporting carbazole unit and the electron-withdrawing nitrile group in a single molecule offers the potential for balanced charge injection and transport, leading to improved device efficiency and stability. researchgate.net Future research will likely focus on fine-tuning the electronic properties of this compound through further functionalization to optimize its performance in blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.

Another promising trajectory is the exploration of these materials in other optoelectronic applications, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The tunable electronic properties of carbazole-nitriles make them attractive candidates for use as donor or acceptor materials in OPVs or as the active semiconductor layer in OFETs.

The development of advanced computational models will also play a crucial role in accelerating research. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, photophysical properties, and charge transport characteristics of new carbazole-nitrile derivatives, guiding synthetic efforts towards molecules with desired functionalities. researchgate.net

Interdisciplinary Perspectives and Collaborative Research Avenues for this compound

The full potential of this compound can only be realized through interdisciplinary collaboration. Synthetic chemists are needed to develop efficient and scalable routes to this and related compounds. Materials scientists and physicists are essential for characterizing their properties and fabricating and testing them in electronic devices. Computational chemists can provide theoretical insights to guide the design of new and improved materials.

Collaborative research avenues could include:

Joint theoretical and experimental studies: Combining computational modeling with experimental synthesis and characterization to establish clear structure-property relationships for carbazole-4-carbonitrile derivatives.

Device engineering and optimization: Partnerships between material suppliers and device engineers to integrate this compound into OLEDs, OPVs, and other devices and optimize their performance.

Exploration of novel applications: Collaboration with researchers in fields such as sensing and bioelectronics to explore the potential of these materials beyond traditional organic electronics.

By fostering these interdisciplinary collaborations, the scientific community can overcome the current challenges and unlock the promising future of this compound and the broader class of carbazole-nitrile compounds in advanced technologies.

Q & A

Q. What synthetic methodologies are effective for preparing 9-Methyl-9H-carbazole-4-carbonitrile?

Methodological Answer:

- Alkylation of Carbazole Core : A common approach involves alkylation of the carbazole nitrogen using alkyl halides. For example, 9-(4-bromobutyl)-9H-carbazole was synthesized via a reaction between carbazole and 1,4-dibromobutane in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C . Adapting this method, methyl groups can be introduced using methyl halides under similar conditions.

- Nitrile Functionalization : The nitrile group at the 4-position can be introduced via cyanation reactions, such as nucleophilic substitution on halogenated precursors (e.g., bromine-to-cyanide exchange using CuCN) .

- Purification : Recrystallization from ethanol or methanol/water mixtures is effective for isolating high-purity products .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm the methyl group (δ ~3.8 ppm for N–CH) and nitrile carbon (δ ~110–120 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) resolves molecular geometry and confirms substitution patterns .

Q. What safety protocols are recommended for handling carbazole derivatives in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, especially during reactions involving volatile solvents (e.g., toluene, dichloroethane) .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and predicted spectral data?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular structure using Gaussian or ORCA software and calculate NMR chemical shifts (e.g., via GIAO method). Compare computed shifts with experimental NMR to identify discrepancies arising from solvation or conformational flexibility .

- Cross-Validation : Validate IR and UV-Vis spectra by simulating vibrational modes and electronic transitions, adjusting for solvent effects .

Q. What strategies optimize crystal structure determination using SHELX software?

Methodological Answer:

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to enhance refinement accuracy. Ensure crystals are well-formed and free of twinning .

- Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms. For hydrogen bonding analysis (e.g., N–H⋯O interactions), refine H-atom positions using riding models or freely for key donors .

- Validation Tools : Use PLATON or Mercury to check for missed symmetry, voids, and hydrogen-bonding networks .

Q. How can the carbazole core be selectively functionalized for optoelectronic applications?

Methodological Answer:

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., nitro, bromo) at the 3- or 6-positions using HNO/HSO or Br/FeCl .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling to attach aryl/heteroaryl groups (e.g., phenylboronic acid) for tuning electronic properties .

- Nitrile Utilization : The 4-cyano group can act as a directing group for further functionalization or participate in click chemistry .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

Methodological Answer:

- Hydrogen Bonding : Analyze N–H⋯N or C–H⋯π interactions using Hirshfeld surfaces. For example, carbazole N–H often forms chains via N–H⋯O/N bonds, as seen in related structures .